GPR35 Antagonism: Definitive Inactivity Contrasts with Active Pyrazolyl-Phenyl and Other Heterocyclic Analogs
In a standardized GPR35 antagonism primary assay, 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide was tested and returned an 'inactive' designation [1]. This result is a critical differentiator from closely related analogs such as N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide (CAS 1207022-96-5), which has been reported to exhibit biological activity in various contexts . The data demonstrate that the pyrazin-2-yl-imidazole substituent does not merely recapitulate the pharmacological profile of pyrazole-containing counterparts, and researchers screening for GPR35 modulators should positively avoid this compound in favor of active chemotypes.
| Evidence Dimension | GPR35 antagonism (primary screening assay) |
|---|---|
| Target Compound Data | Inactive (no antagonism detected) |
| Comparator Or Baseline | N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4-phenylbutanamide (CAS 1207022-96-5): reported biological activity in multiple contexts (specific GPR35 data not directly comparable but class-level activity established) |
| Quantified Difference | Qualitative: inactive vs. active analog class |
| Conditions | ECBD primary assay for GPR35 antagonism; exact protocol parameters as registered in assay EOS300038 [1] |
Why This Matters
For procurement decisions in GPR35-targeted screening campaigns, this negative selectivity data prevents wasted expenditure on an inactive compound where active analogs (e.g., pyrazolyl-phenyl butanamides) exist.
- [1] ECBD Assay Data. GPR35 Antagonism Assay (EOS300038). Compound EOS61396 (CAS 2097891-84-2) result: inactive. View Source
